molecular formula C9H9N3O B8435225 6-Acetylaminomethyl-2-pyridinecarbonitrile CAS No. 135450-26-9

6-Acetylaminomethyl-2-pyridinecarbonitrile

Cat. No.: B8435225
CAS No.: 135450-26-9
M. Wt: 175.19 g/mol
InChI Key: SVQUHPPWRFFGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Acetylaminomethyl-2-pyridinecarbonitrile is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

135450-26-9

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

N-[(6-cyanopyridin-2-yl)methyl]acetamide

InChI

InChI=1S/C9H9N3O/c1-7(13)11-6-9-4-2-3-8(5-10)12-9/h2-4H,6H2,1H3,(H,11,13)

InChI Key

SVQUHPPWRFFGSM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=NC(=CC=C1)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-acetylaminomethylpyridine N-oxide (1.00 g) and dimethyl sulfate (0.63 ml) was stirred for three hours. Dimethyl sulfoxide (6 ml) and potassium cyanide (392 mg) were added to the mixture and the solution was stirred for two hours at ambient temperature. Additional potassium cyanide (392 mg) was added to the mixture and which was further stirred for two hours. After the solvent was removed by concentration, the residue was mixed with water and extracted with ethyl acetate. The extract was dried over magnesium sulfate and evaporated in vacuo. The residue was chromatographed on silica gel (15 g) by eluting with a mixture of ethyl acetate and methanol (20:1) to give 6-acetylaminomethyl-2-pyridinecarbonitrile (0.16 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step One
Quantity
392 mg
Type
reactant
Reaction Step Two
Quantity
392 mg
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Acetic anhydride (1.29 ml) was added dropwise to a mixture of 6-aminomethyl-2-pyridinecarbonitrile hydrochloride (2.10 g) in pyridine (21 ml). The solution was stirred for four hours at ambient temperature and evaporated in vacuo. The residue was mixed with aqueous potassium carbonate and extracted with ethyl acetate. The extract was dried over magnesium sulfate and evaporated in vacuo to give 6-(acetylaminomethyl)-2-pyridinecarbonitrile (1.72 g).
Quantity
1.29 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One

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